molecular formula C7H11NO B1265834 4,4-Dimethyl-5-oxopentanenitrile CAS No. 6140-61-0

4,4-Dimethyl-5-oxopentanenitrile

Cat. No.: B1265834
CAS No.: 6140-61-0
M. Wt: 125.17 g/mol
InChI Key: HKJVKIURQSVEQB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-oxopentanenitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is a nitrile derivative characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) on a pentane backbone with two methyl groups attached at the fourth carbon atom. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-5-oxopentanenitrile can be synthesized through various synthetic routes. One common method involves the reaction of 4,4-dimethyl-2-pentanone with cyanide sources under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the cyanide ion to the carbonyl group of the ketone .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-5-oxopentanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile and ketone groups.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-5-oxopentanenitrile is unique due to the specific positioning of the nitrile and ketone groups, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4,4-dimethyl-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,6-9)4-3-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJVKIURQSVEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210336
Record name 4-Formyl-4-methylvaleronitrile
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-61-0
Record name 4,4-Dimethyl-5-oxopentanenitrile
Source CAS Common Chemistry
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Record name 4-Formyl-4-methylvaleronitrile
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Record name 6140-61-0
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Record name 4-Formyl-4-methylvaleronitrile
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Record name 4-formyl-4-methylvaleronitrile
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Synthesis routes and methods I

Procedure details

To a solution of 64.8 g (0.898 mmol, 51.45 mL) of isobutyraldehyde in 300 mL of dry dioxane was added 300 mg of hydroquinone (0.0027 mmol) and 60.0 g (1.13 mmol; 1.26 eq; 48.4 mL) of acrylonitrile. To this stirred solution was added all at once a freshly prepared solution of 3 g of NaOH dissolved in 60 mL of water and the whole was heated at 65° C. during 150 min. After cooling to 20° C., removal of the solvents under aspirator vacuum gave a residue which was partitioned between water and CH2Cl2. After separation, the aqueous layer was extracted 3 times with CH2Cl2 and the combined organic layers dried over Na2SO4 and concentrated under vacuum (aspirator). The crude residue was distilled under vacuum (81° C./1 mm Hg) to yield 54 g (49%) of 4,4-dimethyl-5-oxovaleronitrile.
Quantity
51.45 mL
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reactant
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48.4 mL
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300 mL
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300 mg
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3 g
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60 mL
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Synthesis routes and methods II

Procedure details

Isobutyraldehyde (1 g, 13.9 mmol) and acrylonitrile (0.81 g, 15 mmol) were mixed thoroughly and cooled with an ice-bath. Triton B (40% in MeOH, 0.58 g, 1.4 mmol) was added. The mixture was stirred at room temperature overnight. It was then neutralized with 0.1 M HCl (14 cm3) and extracted with CH2Cl2 (100 cm3) The extracts were concentrated under reduced pressure and the residue was Kugelrohr-distilled to give the product 4,4-dimethyl-5-oxopentanenitrile (0.8 g, 50.7%) as an oil, bp 125-130° C./20 Torr.
Quantity
1 g
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0.81 g
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14 mL
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Synthesis routes and methods III

Procedure details

Starting Materials: 50% caustic soda solution; reaction temp.; choice between 20° to 50° C.; mole ratio acrylonitrile:isobutyraldehyde as 1.1:1. Feed of acrylonitrile and isobutyraldehyde/hour: 280 ml.
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Synthesis routes and methods IV

Procedure details

In the presence of alkaline catalysts, acrylonitrile reacts with aldehydes, the α-carbon atoms of which possess one or two hydrogen atoms, forming 3-substituted propionitriles (U.S. Pat. No. 2,353,687). This so-called "cyanoethylation" reaction also occurs with other compounds which have an active hydrogen atom. For example, 2-ethyl butyraldehyde and acrylonitrile react in the presence of catalytic amounts of 50 percent caustic potash solution forming 2-(β-cyanoethyl)-2-ethyl butyraldehyde. A yield of 76.6 percent results after a reaction period of 4.5 hours. (H. A. Bruson, Th. W. Riener, J. Am. Chem. Soc., 66, 57 [1944]). The reaction is strongly exothermal. Acetaldehyde reacts with acrylonitrile in the presence of a 50 percent caustic soda solution forming γ-formylpimelonitrile. For a yield of 40-50%, the reaction period amounts to 2-3 hours. Under the same conditions, propionaldehyde forms 4.9 percent 2-methyl-4-cyanobutyraldehyde (U.S. Pat. No. 2,409,086). 2,2-dimethyl-4-cyano-butyraldehyde is formed in up to 60 percent yield from the reaction between isobutyraldehyde and acrylonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 2
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 3
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 4
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 5
4,4-Dimethyl-5-oxopentanenitrile
Reactant of Route 6
4,4-Dimethyl-5-oxopentanenitrile

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